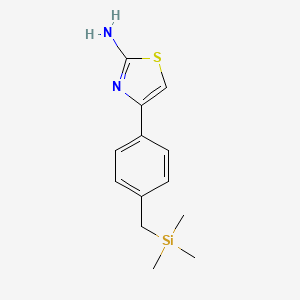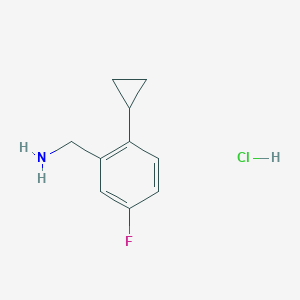
6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole: is a heterocyclic compound that features a unique combination of bromine, iodine, and difluoromethyl groups attached to an indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.
Industry: In the materials science industry, the compound’s unique electronic properties are being studied for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 6-bromo-2-(difluoromethyl)-3-fluoropyridine
- 2-bromo-6-(difluoromethyl)pyridine
- 3-bromo-2-(difluoromethyl)pyridine
Comparison: Compared to these similar compounds, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole stands out due to the presence of both bromine and iodine atoms, which confer unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific halogenation patterns and functional group compatibility.
Propiedades
Fórmula molecular |
C8H4BrF2IN2 |
|---|---|
Peso molecular |
372.94 g/mol |
Nombre IUPAC |
6-bromo-2-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)13-14(7(5)12)8(10)11/h1-3,8H |
Clave InChI |
BEYTULWYKQKMQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N(N=C2C=C1Br)C(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
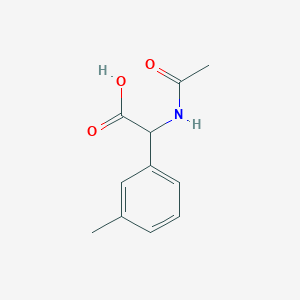
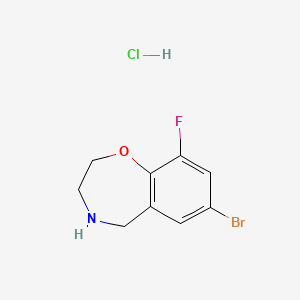
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

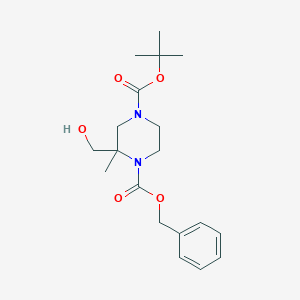
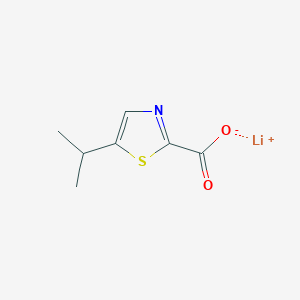
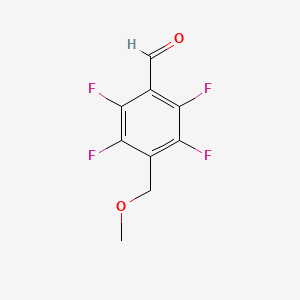

![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
